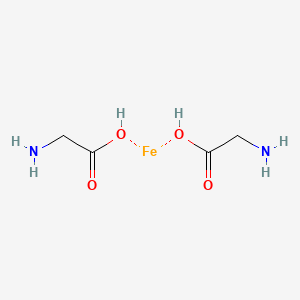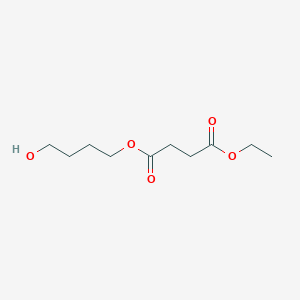
Ethyl (4-Hydroxybutyl) Succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-Hydroxybutyl) Succinate: is an organic compound that belongs to the class of esters It is derived from succinic acid and 4-hydroxybutanol
準備方法
Synthetic Routes and Reaction Conditions: Ethyl (4-Hydroxybutyl) Succinate can be synthesized through the esterification of succinic acid with 4-hydroxybutanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions: Ethyl (4-Hydroxybutyl) Succinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-oxobutyl succinate.
Reduction: Formation of 4-hydroxybutyl alcohol.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Chemistry: Ethyl (4-Hydroxybutyl) Succinate is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of polymers and copolymers.
Biology: In biological research, this compound can be used as a substrate in enzymatic reactions to study metabolic pathways involving succinate and 4-hydroxybutanol.
Industry: In the industrial sector, it is used in the production of biodegradable plastics and as a plasticizer in polymer formulations.
作用機序
The mechanism of action of Ethyl (4-Hydroxybutyl) Succinate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as succinate dehydrogenase and 4-hydroxybutyrate dehydrogenase. These enzymes catalyze the conversion of the compound into succinate and 4-hydroxybutyrate, which are further metabolized in the citric acid cycle.
類似化合物との比較
- Butyl Succinate
- Methyl (4-Hydroxybutyl) Succinate
- Ethyl Succinate
Comparison: this compound is unique due to the presence of both an ester and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The hydroxyl group provides additional functionality, making it more versatile in synthetic applications.
特性
分子式 |
C10H18O5 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
1-O-ethyl 4-O-(4-hydroxybutyl) butanedioate |
InChI |
InChI=1S/C10H18O5/c1-2-14-9(12)5-6-10(13)15-8-4-3-7-11/h11H,2-8H2,1H3 |
InChIキー |
GVJFAKFIKHUCHW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(=O)OCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)
![(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one](/img/structure/B13690782.png)
![1-Oxaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13690790.png)
![Methyl (S)-4-[(2-Methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinolin-4-ylamino)butanoate](/img/structure/B13690791.png)


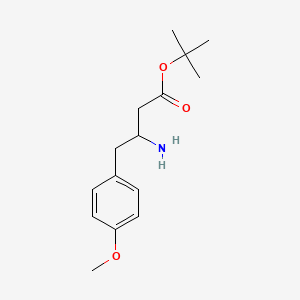

![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)
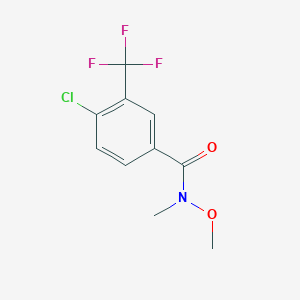
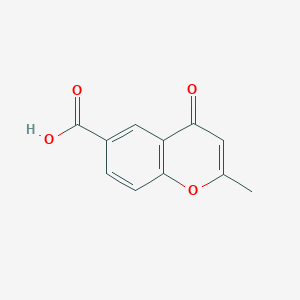
![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
